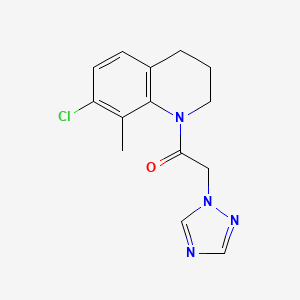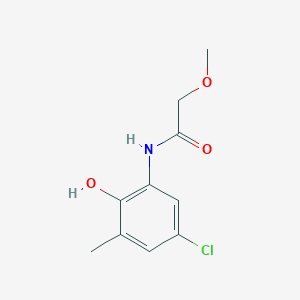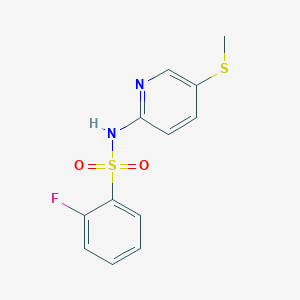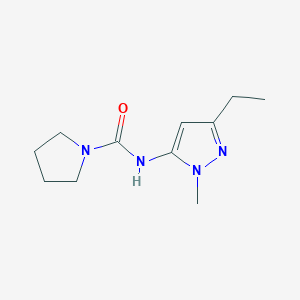
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide selectively binds to the active site of BTK and inhibits its kinase activity, which is essential for B-cell receptor signaling. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells. This compound also induces apoptosis in B-cell malignancies by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound has demonstrated anti-inflammatory effects in preclinical models of autoimmune diseases, including rheumatoid arthritis and lupus. This compound has also been shown to improve survival and reduce disease burden in preclinical models of graft-versus-host disease (GVHD).
Advantages and Limitations for Lab Experiments
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has several advantages as a research tool, including its selectivity for BTK and its potent anti-tumor and anti-inflammatory effects. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide, including:
1. Clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy with other targeted therapies or chemotherapy agents to enhance the anti-tumor activity of this compound.
3. Development of more potent and selective BTK inhibitors based on the structure of this compound.
4. Investigation of the role of BTK in other cell types and signaling pathways.
5. Exploration of the potential of this compound as a therapeutic target for other diseases, such as Alzheimer's disease and multiple sclerosis.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BTK and has potent anti-tumor and anti-inflammatory effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Synthesis Methods
The synthesis of N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide involves a multi-step process that starts with the reaction of 5-methylsulfanylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-2-amine to yield the desired product, which is subsequently sulfonated with chlorosulfonic acid to obtain this compound.
Scientific Research Applications
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
properties
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S3/c1-15-8-4-5-9(11-7-8)12-17(13,14)10-3-2-6-16-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPUJQVLXBCUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
